2-(5-Methylpyridin-2-yl)acetic acid hydrochloride
Overview
Description
2-(5-Methylpyridin-2-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C8H10ClNO2 and a molecular weight of 187.63 g/mol . This compound is a derivative of pyridine, a six-membered heterocyclic compound containing nitrogen. The presence of a methyl group at the 5-position of the pyridine ring and an acetic acid moiety makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5-methylpyridine, which serves as the core structure.
Functionalization: The methyl group at the 5-position is retained, and the acetic acid moiety is introduced at the 2-position through a series of reactions.
Hydrochloride Formation: The final step involves the conversion of the free acid to its hydrochloride salt by reacting with hydrochloric acid.
The reaction conditions often involve the use of solvents such as methanol or ethanol, and the reactions are typically carried out under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified through crystallization or recrystallization techniques to obtain the desired hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylpyridin-2-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives.
Scientific Research Applications
2-(5-Methylpyridin-2-yl)acetic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(5-Methylpyridin-2-yl)acetic acid: The free acid form of the compound without the hydrochloride salt.
5-Methylpyridine-2-carboxylic acid: A similar compound with a carboxylic acid group at the 2-position.
2-(5-Methylpyridin-2-yl)ethanol: A derivative with an alcohol group instead of the acetic acid moiety.
Uniqueness
2-(5-Methylpyridin-2-yl)acetic acid hydrochloride is unique due to its specific structure, which combines the properties of pyridine and acetic acid. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific applications. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for certain industrial and research purposes .
Properties
IUPAC Name |
2-(5-methylpyridin-2-yl)acetic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-6-2-3-7(9-5-6)4-8(10)11;/h2-3,5H,4H2,1H3,(H,10,11);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOUNGZMWIVCJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)CC(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735488 | |
Record name | (5-Methylpyridin-2-yl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20735488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201194-56-0 | |
Record name | (5-Methylpyridin-2-yl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20735488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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